ethyl (2E)-2-{[(R)-2-methylpropane-2-sulfinyl]imino}acetate
Overview
Description
Ethyl (2E)-2-[®-tert-butylsulfinyl]iminoacetate is an organic compound that features a tert-butylsulfinyl group attached to an iminoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[®-tert-butylsulfinyl]iminoacetate typically involves the reaction of tert-butylsulfinamide with ethyl glyoxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the iminoacetate linkage. The reaction is conducted at low temperatures to ensure the stability of the intermediate products and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of ethyl (2E)-2-[®-tert-butylsulfinyl]iminoacetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to more efficient and sustainable production processes. The use of flow microreactors has been shown to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-[®-tert-butylsulfinyl]iminoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl (2E)-2-[®-tert-butylsulfinyl]iminoacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfinyl groups.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which ethyl (2E)-2-[®-tert-butylsulfinyl]iminoacetate exerts its effects involves the interaction of the sulfinyl group with various molecular targets. The sulfinyl group can act as an electrophile, facilitating nucleophilic attack by other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones, thereby altering the chemical properties of the compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2E)-2-[®-tert-butylsulfonyl]iminoacetate: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Ethyl (2E)-2-[®-tert-butylthio]iminoacetate: Contains a thio group instead of a sulfinyl group.
Uniqueness
Ethyl (2E)-2-[®-tert-butylsulfinyl]iminoacetate is unique due to the presence of the sulfinyl group, which imparts distinct reactivity and stability compared to its sulfonyl and thio analogs. This uniqueness makes it a valuable compound in synthetic organic chemistry and various research applications .
Properties
IUPAC Name |
ethyl (2E)-2-[(R)-tert-butylsulfinyl]iminoacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-5-12-7(10)6-9-13(11)8(2,3)4/h6H,5H2,1-4H3/b9-6+/t13-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPAJOSJONRYPT-YSKGHYERSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=NS(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=N/[S@](=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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